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Abstract

This technical guide addresses the thermochemical properties of 4-oxobutyl acetate (CAS
6564-95-0), a compound of interest in various chemical and pharmaceutical research domains.
A comprehensive review of publicly available literature reveals a significant gap in experimental
data for the thermochemical properties of this specific ester. This document serves as a
resource for researchers by not only acknowledging this data gap but also by providing a
detailed overview of the established experimental and computational methodologies for
determining key thermochemical parameters such as enthalpy of formation, standard entropy,
and heat capacity. Furthermore, this guide presents available data for structurally related alkyl
acetates to offer a comparative context.

Introduction

4-Oxobutyl acetate is a bifunctional organic molecule containing both an ester and a ketone
functional group. Understanding its thermochemical properties is crucial for process design,
reaction engineering, and safety assessments in its synthesis and application. Thermochemical
data, including the enthalpy of formation (AHf°), standard molar entropy (S°), and heat capacity
(Cp), are fundamental for predicting reaction equilibria, heats of reaction, and the
thermodynamic feasibility of chemical processes.
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Despite the importance of such data, a thorough literature search indicates a lack of
experimentally determined thermochemical values for 4-oxobutyl acetate. This guide provides
researchers with the necessary information to either determine these properties experimentally
or to estimate them with reasonable accuracy using established computational methods.

Quantitative Data for Structurally Related
Compounds

To provide a frame of reference, the following table summarizes the experimental
thermochemical data for a homologous series of n-alkyl acetates, sourced from the NIST
Chemistry WebBook and other databases. This data can be valuable for validating predictive
models and for understanding trends within this class of esters.

CAS AfHeliquid Cp,liquid AvapH°
Compound Formula

Number (kJ/mol) (J/mol-K) (kJ/mol)
Ethyl Acetate 141-78-6 C4H802 -480.45 169.9 35.0
n-Propyl

109-60-4 C5H1002 -509.3 195.8 39.5
Acetate
n-Butyl

123-86-4 C6H1202 -538.9 224.7 43.6
Acetate
n-Pentyl

628-63-7 C7H1402 -565.3 253.1 48.0
Acetate

Note: Data is for the liquid phase at 298.15 K and 1 atm. Data for related compounds can be
found in the NIST Chemistry WebBook[1][2][31[4]1[51[6]1[71[8][9][10][11].
Experimental Protocols for Thermochemical Data
Determination

The following sections detail the standard experimental methodologies that can be employed to
determine the thermochemical properties of 4-oxobutyl acetate.

Enthalpy of Formation via Combustion Calorimetry

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1600431?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C141786&Mask=F
https://webbook.nist.gov/cgi/cbook.cgi?ID=C109604&Mask=1EFF
https://webbook.nist.gov/cgi/cbook.cgi?ID=C141786&Mask=2
https://webbook.nist.gov/cgi/cbook.cgi?ID=C141786&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C141786&Mask=8
https://webbook.nist.gov/cgi/cbook.cgi?ID=C628637&Mask=2
https://webbook.nist.gov/cgi/inchi?ID=C141786&Type=IR-SPEC&Index=0
https://webbook.nist.gov/cgi/cbook.cgi?ID=C123864&Mask=8D
https://webbook.nist.gov/cgi/cbook.cgi?ID=C628637&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C109604&Mask=1F
https://webbook.nist.gov/cgi/cbook.cgi?ID=C123864&Mask=200
https://www.benchchem.com/product/b1600431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The standard enthalpy of formation (AHf°) of a liquid organic compound like 4-oxobutyl
acetate is typically determined indirectly by measuring its enthalpy of combustion (AHc®) using
a bomb calorimeter.

Methodology:

A precisely weighed sample of the liquid is placed in a crucible within a high-pressure vessel
(the "bomb").

e The bomb is sealed and pressurized with an excess of pure oxygen.

e The bomb is submerged in a known mass of water in an insulated container (the
calorimeter).

e The sample is ignited, and the complete combustion reaction occurs.
e The temperature change of the water is meticulously recorded.

e The heat released by the combustion is calculated using the temperature rise and the
predetermined heat capacity of the calorimeter system.

o The standard enthalpy of formation is then calculated using Hess's Law, by subtracting the
standard enthalpies of formation of the combustion products (CO2 and H20) from the
measured enthalpy of combustion.

A detailed procedure for the combustion of organic compounds can be found in various
experimental chemistry resources[12][13][14][15].

Heat Capacity by Differential Scanning Calorimetry
(DSC)

Differential Scanning Calorimetry is a versatile technique for measuring the heat capacity (Cp)
of a substance as a function of temperature[16][17][18][19][20].

Methodology:
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e Three separate DSC runs are performed under the same temperature program (a controlled
heating rate over the desired temperature range).

» Blank Run: An empty sample pan and an empty reference pan are run to establish the
baseline heat flow.

o Standard Run: A known mass of a standard material with a well-characterized heat capacity
(e.g., sapphire) is placed in the sample pan, and the run is repeated.

o Sample Run: A known mass of 4-oxobutyl acetate is placed in the sample pan, and the final
run is performed.

e The heat capacity of the sample is calculated at each temperature by comparing the heat
flow signals from the three runs.

Enthalpy of Vaporization by Correlation Gas
Chromatography-Calorimetry

Gas chromatography can be used to determine the enthalpy of vaporization (AHvap) for
volatile compounds[21][22][23][24]. This method relates the retention time of a compound on a
GC column to its vapor pressure and, consequently, its enthalpy of vaporization.

Methodology:

A gas chromatograph is equipped with a suitable column.

o A small amount of the sample (4-oxobutyl acetate) is injected into the GC at a series of
different column temperatures.

e The retention time for the compound is recorded at each temperature.

o The logarithm of the retention time (or a related parameter like the capacity factor) is plotted
against the reciprocal of the absolute temperature (1/T).

e According to the Clausius-Clapeyron equation, the slope of this plot is proportional to the
enthalpy of vaporization.
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Predictive Methods for Thermochemical Data

In the absence of experimental data, group contribution methods can provide valuable
estimates of thermochemical properties. These methods are based on the principle that the
properties of a molecule can be approximated by summing the contributions of its constituent
functional groups[25][26][27][28].

Benson Group Increment Theory and the Joback
Method

The Benson Group Increment Theory and the Joback method are two widely used group
contribution schemes for estimating thermochemical properties[29][30][31][32][33][34][35][36]
[37][38].

e Benson Group Increment Theory: This is a highly refined method that considers the
immediate neighbors of each atom, making it generally more accurate but also more
complex, requiring a larger set of group parameters[29][31][32][35][39].

o Joback Method: This method uses a simpler definition of functional groups, making it easier
to apply, though potentially less accurate than the Benson method. It provides parameters for
estimating a range of properties including enthalpy of formation, heat capacity, and boiling
point[30][33][34][36][38].

To estimate the thermochemical properties of 4-oxobutyl acetate using the Joback method,
the molecule would be broken down into the following groups:

1 x -CH3 (methyl group)

2 x -CH2- (methylene group)

1 x >C=0 (ketone group)

1 x -COO- (ester group)

The contributions of each group are then summed according to the specific formulas of the
Joback method to yield the estimated property.
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Visualizations

The following diagrams illustrate the workflows for the experimental determination and
computational estimation of the thermochemical properties of 4-oxobutyl acetate.
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Enthalpy of Vaporization

Inject Sample into GC |—>| Measure Retention Time at various T |—>| Plot In(t_R) vs 1/T |—>| Calculate Enthalpy of Vaporization from Slope

Heat Capacity

Run DSC (Sample)

Run DSC (Standard) Compare Heat Flow Calculate Heat Capacity

Run DSC (Blank)

Weigh Sample Combust in Bomb Calorimeter Measure Temperature Change

Enthalpy of Formation

Calculate Enthalpy of Combustion Calculate Enthalpy of Formation (Hess's Law)
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4-Oxobutyl Acetate Structure

Decompose into Functional Groups
(-CHS3, -CH2-, >C=0, -CO0-)

Retrieve Group Contribution Parameters
(e.g., from Joback Method tables)

Sum Group Contributions
(using method-specific formulas)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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